molecular formula C6H7N5 B1294816 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-99-6

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1294816
CAS No.: 5334-99-6
M. Wt: 149.15 g/mol
InChI Key: JBMTUXVKTGBMLE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . This interaction is significant as it selectively targets tumor cells, making it a promising candidate for cancer therapy .

Cellular Effects

This compound has been shown to exert profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis, particularly in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines . The compound influences cell signaling pathways by inhibiting CDK2, which in turn affects the phosphorylation of key proteins involved in cell cycle progression . Additionally, it modulates gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with essential amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . The compound also induces apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . The threshold for these toxic effects varies depending on the animal model and the duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDK2 . The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . It also affects metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . Its activity is influenced by its subcellular localization, as it needs to reach the nucleus to inhibit CDK2 and exert its effects on cell cycle progression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction is carried out under controlled conditions to ensure selective substitution at the desired positions . The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the nucleophilic substitution reaction is 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Other potential products depend on the specific reagents and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity as a CDK2 inhibitor. Its structural features allow for targeted interactions with molecular targets, making it a promising candidate for further drug development .

Properties

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMTUXVKTGBMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201492
Record name 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-99-6
Record name 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Record name 5334-99-6
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Record name 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-
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Record name 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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